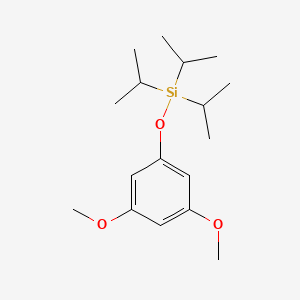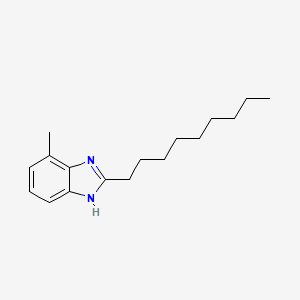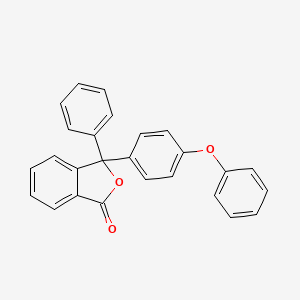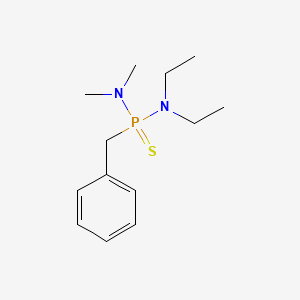
1-Bromo-1,2,2-trichlorodiphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,2,2-trichlorodiphosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of bromine and chlorine atoms attached to a diphosphane backbone
Preparation Methods
The synthesis of 1-Bromo-1,2,2-trichlorodiphosphane typically involves the reaction of phosphorus trichloride with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Bromo-1,2,2-trichlorodiphosphane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various phosphorus-containing products.
Elimination Reactions: It can undergo elimination reactions to form unsaturated phosphorus compounds.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1,2,2-trichlorodiphosphane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a precursor for the preparation of phosphorus-containing ligands.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-1,2,2-trichlorodiphosphane exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. These interactions can lead to the formation of stable complexes or the transfer of phosphorus atoms to other molecules. The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Comparison with Similar Compounds
1-Bromo-1,2,2-trichlorodiphosphane can be compared with other similar organophosphorus compounds, such as:
Phosphorus Trichloride: A simpler compound with only chlorine atoms attached to the phosphorus.
1,2-Dibromo-1,2-dichlorodiphosphane: A related compound with both bromine and chlorine atoms but in different positions.
Triphenylphosphine: An organophosphorus compound with phenyl groups attached to the phosphorus.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
157252-03-4 |
|---|---|
Molecular Formula |
BrCl3P2 |
Molecular Weight |
248.21 g/mol |
IUPAC Name |
bromo-chloro-dichlorophosphanylphosphane |
InChI |
InChI=1S/BrCl3P2/c1-5(2)6(3)4 |
InChI Key |
ZNRXMYFFCGUNRY-UHFFFAOYSA-N |
Canonical SMILES |
P(P(Cl)Br)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)




![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)


